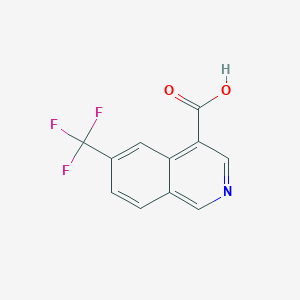

6-(Trifluoromethyl)isoquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

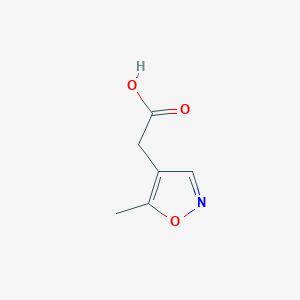

Isoquinoline carboxylic acids are aromatic heterocyclic compounds that contain an isoquinoline moiety . They are important in medicinal chemistry and have been used as building blocks in the synthesis of various biologically active compounds .

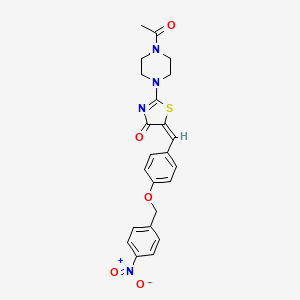

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which can produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of isoquinoline carboxylic acids consists of a benzene ring fused to a pyridine ring . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry, known for its ability to modify the chemical properties of molecules.Scientific Research Applications

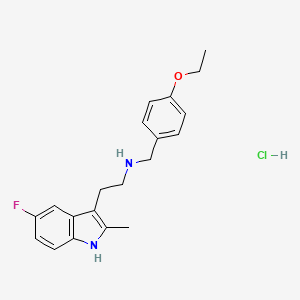

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid, are a crucial class of chemical compounds with diverse biological potentials. These compounds are known for their various pharmacological activities, such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their wide range of biological activities makes them promising candidates for pharmacotherapeutic applications, offering a foundation for developing novel low-molecular-weight inhibitors for various diseases (Danao et al., 2021).

Natural Isoquinoline N-oxide Alkaloids and SAR Activities

Research on natural isoquinoline N-oxide alkaloids derived from different plant species has revealed more than 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These findings underscore the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery. The structural, origin, and biological activities of these compounds, along with predictions of new possible applications through structure-activity relationship (SAR) activities, emphasize their potential in medicinal chemistry and drug development (Dembitsky et al., 2015).

Synthetic Applications and Radical Cyclizations

The control of regiochemistry in radical cyclizations involving isoquinoline derivatives is pivotal for the synthesis of physiologically active compounds. These cyclizations are instrumental in creating carbo- and heterocyclic compounds, including natural products. The studies highlight the factors determining the course of radical cyclizations and their applications in synthesizing therapeutically important materials, offering insights into the synthetic versatility of isoquinoline derivatives for medical applications (Ishibashi & Tamura, 2004).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid .

properties

IUPAC Name |

6-(trifluoromethyl)isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-6-4-15-5-9(10(16)17)8(6)3-7/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUZAYZWRGGALM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2613745.png)

![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)

![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)

![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)

![(Z)-2,5-dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613767.png)